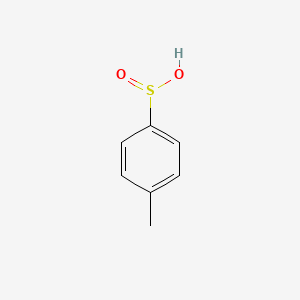

P-Toluenesulfinic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-methylbenzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJVNINSOKCNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16844-27-2 (lithium salt), 24345-02-6 (zinc salt), 824-79-3 (hydrochloride salt) | |

| Record name | p-Toluenesulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90862432 | |

| Record name | Benzenesulfinic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-57-2 | |

| Record name | p-Toluenesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfinic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfinic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-sulphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3F863QFL6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

p-toluenesulfinic acid synthesis from p-toluenesulfonyl chloride

An In-depth Technical Guide to the Synthesis of p-Toluenesulfinic Acid from p-Toluenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary methods for synthesizing this compound via the reduction of p-toluenesulfonyl chloride (TsCl). It includes detailed experimental protocols, comparative data, and process visualizations to support laboratory and development activities.

Introduction

This compound and its salts are valuable intermediates in organic synthesis, notably in the preparation of sulfones and other sulfur-containing compounds. The most common and direct synthetic route to these compounds is the reduction of the readily available and inexpensive p-toluenesulfonyl chloride. This guide focuses on the two most prevalent reduction methods: using zinc dust and sodium sulfite (B76179) as the reducing agents. Both methods offer reliable pathways to the desired product, with specific advantages regarding reaction conditions, workup procedures, and scale.

Reaction Pathway and General Mechanism

The synthesis involves the reduction of the sulfonyl chloride functional group to a sulfinate. The overall transformation can be represented as follows:

Caption: Chemical transformation of p-toluenesulfonyl chloride.

The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl chloride by the reducing agent, leading to the displacement of the chloride ion and a reduction in the oxidation state of the sulfur atom.

Comparative Data of Synthesis Methods

The selection of a specific synthetic method often depends on factors such as desired yield, available equipment, and downstream processing requirements. The following table summarizes the key quantitative parameters for the two primary methods.

| Parameter | Zinc Dust Reduction | Sodium Sulfite Reduction |

| Primary Reagents | p-Toluenesulfonyl chloride, Zinc dust (90-100% pure), NaOH, Na₂CO₃ | p-Toluenesulfonyl chloride, Anhydrous Sodium Sulfite, Sodium Bicarbonate |

| Solvent | Water | Water |

| Reaction Temperature | 70°C initial, rises to ~80°C, then heated to 90°C[1] | 70 - 80°C[2] |

| Reaction Time | ~20 minutes for addition and initial reaction; subsequent heating varies[1] | 3 hours for addition, plus 1 hour of continued heating[2] |

| Product Form | Sodium p-toluenesulfinate dihydrate (NaTs·2H₂O) | Solid Sodium p-toluenesulfinate |

| Reported Yield | 64% (of the sodium salt)[1] | Not explicitly stated for the sulfinate, but used to produce the subsequent sulfone in 63-66% yield[2] |

| Reference | Organic Syntheses, Coll. Vol. 1, p. 492 (1941)[1] | Organic Syntheses, Coll. Vol. 4, p. 674 (1963)[2] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures and provide detailed step-by-step instructions for the synthesis of this compound's sodium salt.

Method 1: Reduction with Zinc Dust

This procedure yields sodium p-toluenesulfinate dihydrate, which can be subsequently acidified to produce the free sulfinic acid.[1]

Experimental Workflow:

Caption: Workflow for Zinc Dust Reduction Method.

Procedure:

-

In a 12-L crock equipped with a large mechanical stirrer, place 3 L of water and heat with direct steam to 70°C.[1]

-

Turn off the steam and add 400 g of zinc dust (90-100% pure).[1]

-

Begin stirring and add 500 g of technical p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature of the mixture will rise to about 80°C.[1]

-

After the addition is complete, continue stirring for an additional 10 minutes.[1]

-

Reintroduce steam and heat the mixture to 90°C. Avoid heating further to prevent bumping.[1]

-

Turn off the steam and add 250 cc of 12 N sodium hydroxide (B78521) solution, followed by powdered sodium carbonate in 50-g portions until the mixture is distinctly alkaline.[1]

-

Filter the hot mixture and transfer the filtrate to a large evaporating dish.[1]

-

Evaporate the solution over a large burner to a volume of about 1 L, or until a crust begins to form at the edges.[1]

-

Cool the mixture to allow for the crystallization of large, transparent crystals of sodium p-toluenesulfinate dihydrate.[1]

-

Filter the cold mixture by suction and air-dry the crystals until efflorescence just begins. The yield is approximately 360 g (64%).[1]

Preparation of Free Acid: The free this compound can be prepared by dissolving the sodium salt in cold water and carefully acidifying the solution with dilute hydrochloric acid. An excess of acid should be avoided.[1]

Method 2: Reduction with Sodium Sulfite

This method provides a direct route to sodium p-toluenesulfinate and avoids the use of heavy metals.[2]

Procedure:

-

In a 4-L beaker equipped with a mechanical stirrer and thermometer, combine 600 g (4.76 moles) of anhydrous sodium sulfite, 420 g (5.0 moles) of sodium bicarbonate, and 2.4 L of water.[2]

-

Heat the mixture on a hot plate to 70–80°C.[2]

-

While maintaining this temperature and stirring, add 484 g (2.54 moles) of p-toluenesulfonyl chloride in portions of 5–10 g over a period of 3 hours.[2]

-

Once the addition is complete, continue to heat and stir the mixture at 70–80°C for an additional hour.[2]

-

Remove the beaker from the heat and allow it to stand for 4 to 10 hours.[2]

-

The solid sodium p-toluenesulfinate that separates is collected by filtration.[2]

Safety and Handling

-

p-Toluenesulfonyl chloride (TsCl): This reagent is a corrosive, moisture-sensitive lachrymator.[3] It can cause severe irritation to the skin, eyes, and respiratory tract.[3] It reacts with water, potentially violently, to evolve hydrochloric acid.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Zinc Dust: Can be flammable. Handle with care to avoid creating dust clouds.

-

Sodium Hydroxide: A strong caustic. Handle with care to avoid skin and eye burns.

A thorough risk assessment should be conducted before performing any of the described procedures.[1]

References

Physical Characteristics of p-Toluenesulfinic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physical characteristics of p-toluenesulfinic acid, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of a key chemical pathway involving this compound.

Core Physical Properties

This compound (C₇H₈O₂S) is an organosulfur compound that presents as a white to off-white crystalline solid.[1] It is a key intermediate and catalyst in various organic syntheses. A summary of its principal physical properties is provided below.

Tabulated Physical Data

The following table summarizes the key quantitative physical characteristics of this compound.

| Property | Value | Source |

| Molecular Weight | 156.20 g/mol | [2][3] |

| Melting Point | 85 °C | [2][4] |

| Boiling Point | 250.45 °C (rough estimate) | [4][5] |

| Density | 1.2474 g/cm³ (rough estimate) | [4][5] |

| pKa | 1.7 (at 25 °C) | [5] |

Solubility Profile

This compound exhibits varied solubility in different solvents, a critical consideration for its application in chemical reactions.

| Solvent | Solubility | Source |

| Water | Sparingly soluble | [2] |

| Ethanol | Freely soluble | [2] |

| Ether | Freely soluble | [2] |

| Hot Benzene | Sparingly soluble | [2] |

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer-like hydrogen bonding.

-

S=O stretch: A strong absorption band typically found in the range of 1050-1100 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-S stretch: Typically a weaker band in the 600-800 cm⁻¹ region.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A common method for the preparation of this compound is the reduction of p-toluenesulfonyl chloride. The free acid is often generated from its sodium salt.

Protocol: Preparation of Sodium p-Toluenesulfinate and subsequent acidification

-

Reduction of p-Toluenesulfonyl Chloride:

-

In a large reaction vessel, dissolve sodium sulfite (B76179) (Na₂SO₃) in water.

-

Gradually add p-toluenesulfonyl chloride to the solution while stirring vigorously. The reaction is typically carried out at room temperature or with gentle heating.

-

The reaction mixture is stirred until the disappearance of the sulfonyl chloride is confirmed (e.g., by TLC).

-

The resulting solution contains sodium p-toluenesulfinate.

-

-

Isolation of this compound:

-

Cool the aqueous solution of sodium p-toluenesulfinate in an ice bath.

-

Carefully add a dilute strong acid, such as hydrochloric acid (HCl), dropwise with continuous stirring.

-

This compound will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration and wash with cold water to remove any remaining salts.

-

Dry the product under vacuum. It is important to note that the free sulfinic acid can be difficult to dry completely without partial conversion to the corresponding sulfonic acid.

-

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (85 °C).

-

Decrease the heating rate to approximately 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

-

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium solubility method.

Protocol: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, ether) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The solubility is then expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

-

Role in Organic Synthesis: Catalytic Pathway

p-Toluenesulfonic acid, a close and more stable relative of this compound, is a widely used strong acid catalyst in organic synthesis. The catalytic mechanism often involves the protonation of a substrate to enhance its electrophilicity. A representative example is the Fischer esterification.

Caption: Catalytic cycle of Fischer esterification using a strong acid like p-TSA.

In this mechanism, the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester product and regenerate the acid catalyst.

References

p-toluenesulfinic acid stability and disproportionation

An In-depth Technical Guide to the Stability and Disproportionation of p-Toluenesulfinic Acid For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal organosulfur compound with significant applications in organic synthesis and the pharmaceutical industry. Its utility, however, is intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the stability and disproportionation of this compound, with a focus on quantitative data, experimental protocols, and the implications for drug development. The document details the kinetics and mechanisms of its degradation pathways, offering valuable insights for researchers and professionals working with this versatile reagent.

Introduction

This compound (p-TSA), an organosulfur compound with the formula CH₃C₆H₄SO₂H, serves as a crucial intermediate and reagent in a variety of chemical transformations. In the pharmaceutical sector, it is utilized in the synthesis of active pharmaceutical ingredients (APIs) and as a counterion for basic drugs. Despite its widespread use, this compound is known for its limited stability, readily undergoing disproportionation, particularly in the presence of acid and at elevated temperatures.

This guide aims to provide an in-depth understanding of the factors governing the stability of this compound and the mechanism of its primary degradation pathway, disproportionation. A thorough knowledge of these aspects is critical for optimizing reaction conditions, ensuring the purity of synthetic products, and maintaining the safety and efficacy of pharmaceutical formulations.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and the solvent medium. The free acid is particularly susceptible to degradation and is often generated in situ from its more stable sodium salt.

Thermal Stability

This compound exhibits limited thermal stability. Drying the free acid can lead to partial conversion to p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate. It is recommended to store this compound in a cool, dry place away from strong oxidizing agents.

pH-Dependent Stability

The stability of this compound is highly dependent on the pH of the solution. In acidic aqueous solutions, it undergoes a second-order disproportionation reaction. The rate of this reaction is approximately first-order with respect to the hydrogen ion concentration at low pH.[1]

Stability in Various Solvents

While quantitative kinetic data for the degradation of this compound in a wide range of organic solvents is not extensively available in the literature, its solubility and reactivity are solvent-dependent. In non-polar solvents like diethyl ether, the disproportionation reaction is reported to be very slow. Polar solvents, particularly those capable of supporting ionic intermediates, facilitate the disproportionation process.

Disproportionation of this compound

The primary degradation pathway for this compound is disproportionation, a redox reaction where the sulfinic acid is simultaneously oxidized and reduced.

Stoichiometry of Disproportionation

The overall stoichiometry of the disproportionation of this compound is as follows:

3 CH₃C₆H₄SO₂H → CH₃C₆H₄SO₂S-C₆H₄CH₃ + CH₃C₆H₄SO₃H + H₂O

The products of this reaction are S-p-tolyl p-toluenethiosulfonate, p-toluenesulfonic acid, and water.

Kinetics of Disproportionation

Kinetic studies have shown that the disproportionation of this compound is a second-order reaction with respect to the sulfinic acid concentration. The rate of the reaction is influenced by the acidity and water content of the medium.

Table 1: Rate Constants for the Disproportionation of this compound in Acetic Acid at 70°C

| % H₂O in Acetic Acid | [H₂SO₄] (M) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 0.5 | 0.0 | 1.3 x 10⁻⁵ |

| 0.5 | 0.1 | 2.5 x 10⁻⁵ |

| 0.5 | 0.2 | 3.8 x 10⁻⁵ |

| 2.0 | 0.1 | 1.0 x 10⁻⁵ |

| 5.0 | 0.1 | 0.4 x 10⁻⁵ |

Data adapted from the work of Kice and Bowers (1962).

Table 2: Concentration-Time Data for the Disproportionation of this compound

| Time (min) | [this compound] (M) |

| 0 | 0.1000 |

| 15 | 0.0863 |

| 30 | 0.0752 |

| 45 | 0.0640 |

| 60 | 0.0568 |

| 120 | 0.0387 |

| 180 | 0.0297 |

| 300 | 0.0196 |

This dataset can be used to demonstrate the second-order kinetics of the reaction.

Mechanism of Disproportionation

The proposed mechanism for the acid-catalyzed disproportionation of this compound involves a series of equilibria, with the formation of a key intermediate, p-toluenesulfinyl p-tolyl sulfone. This intermediate then undergoes a rate-determining rearrangement to a sulfonic-sulfenic anhydride, which subsequently reacts to form the final products.

Experimental Protocols

This section outlines a general workflow and specific analytical methods for assessing the stability of this compound.

General Stability Study Workflow

A typical stability study involves exposing the substance to controlled environmental conditions for a specified duration and analyzing samples at predetermined time points.

Preparation of this compound Solutions

Due to the instability of the free acid, it is often prepared immediately before use by acidifying an aqueous solution of its sodium salt.

-

Prepare a stock solution of sodium p-toluenesulfinate: Accurately weigh a known amount of sodium p-toluenesulfinate dihydrate and dissolve it in deionized water to a specific concentration.

-

Acidification: For each experiment, acidify an aliquot of the sodium p-toluenesulfinate stock solution to the desired pH using a suitable acid (e.g., sulfuric acid or hydrochloric acid). The pH should be monitored and adjusted carefully.

Analytical Method for Stability Monitoring

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for monitoring the degradation of this compound and quantifying its degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A common starting point is a 50:50 (v/v) mixture. |

| Flow Rate | 1.0 - 2.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detection | UV at 225 nm or 254 nm |

| Injection Volume | 10 - 20 µL |

| Sample Preparation | Dilute the reaction aliquots with the mobile phase to a suitable concentration within the calibration range. |

4.3.1. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.

4.3.2. Sample Analysis

-

At each time point of the stability study, withdraw an aliquot of the sample.

-

Quench the reaction if necessary (e.g., by dilution and neutralization).

-

Dilute the sample appropriately with the mobile phase.

-

Inject the sample into the HPLC system.

-

Quantify the peak corresponding to this compound and any observed degradation products by comparing their peak areas to a calibration curve prepared from standards of known concentrations.

Pharmaceutical Relevance and Drug Development Considerations

The stability of this compound is of paramount importance in the pharmaceutical industry for several reasons:

-

Process Control: In syntheses where this compound is used as a reagent or catalyst, its degradation can lead to reduced yields and the formation of impurities that may be difficult to separate from the desired product.

-

Formation of Genotoxic Impurities: A significant concern is the reaction of p-toluenesulfonic acid (an oxidation product of this compound) with residual alcohols (e.g., methanol, ethanol) used in the manufacturing process. This can lead to the formation of alkyl p-toluenesulfonates, which are known to be potential genotoxic impurities (GTIs). Regulatory agencies have strict limits on the presence of GTIs in drug substances.

-

Formulation Stability: When this compound or its salts are part of a final drug formulation, their stability directly impacts the shelf-life and safety of the product.

Understanding the degradation pathways and kinetics of this compound allows drug development professionals to:

-

Develop robust synthetic processes that minimize its degradation.

-

Implement appropriate analytical controls to monitor for related impurities.

-

Design stable formulations with acceptable shelf-lives.

Conclusion

This compound is a valuable chemical entity whose utility is tempered by its inherent instability. A thorough understanding of its stability profile and the mechanisms of its disproportionation is essential for its effective and safe use, particularly in the context of pharmaceutical development. This guide has provided a detailed overview of these aspects, including quantitative data on its degradation kinetics, experimental protocols for stability assessment, and the critical implications for drug safety and manufacturing. By applying this knowledge, researchers and drug development professionals can better control the chemical behavior of this compound, leading to more robust processes and safer medicinal products.

References

A Technical Guide to the Core History of Sulfinic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinic acids, organosulfur compounds with the general structure RSO(OH), have a rich and evolving history in chemistry. Initially regarded as unstable and transient intermediates, they have emerged as versatile building blocks in organic synthesis and crucial players in biological systems. Their unique reactivity, serving as both nucleophiles and electrophiles, and as precursors to sulfonyl radicals, has led to a wide array of synthetic transformations. In the biological realm, the formation of cysteine sulfinic acid is a key step in cysteine catabolism and redox signaling pathways. This in-depth technical guide explores the core history of sulfinic acid chemistry, from their initial discovery and early synthetic methods to the quantitative understanding of their properties and their role in biological signaling.

I. Early Discoveries and Synthetic Methods

The first synthesis of a sulfinic acid was reported in 1860 by Kalle, who successfully prepared benzenesulfinic acid by reducing benzenesulfonyl chloride with diethylzinc. This seminal work opened the door to the study of this new class of organosulfur compounds. However, the instability of free sulfinic acids posed a significant challenge to early chemists. A more practical and widely adopted method for the preparation of aromatic sulfinic acids in the late 19th and early 20th centuries was the reduction of the corresponding sulfonyl chlorides with zinc dust in aqueous or alcoholic media. This method provided access to a variety of sulfinic acids and their more stable salts, allowing for a more systematic investigation of their properties and reactivity.

Experimental Protocol: Synthesis of Sodium p-Toluenesulfinate via Zinc Dust Reduction of p-Toluenesulfonyl Chloride

This procedure is a classic example of a historical method for the preparation of a sulfinate salt, the more stable form of a sulfinic acid.

Materials:

-

p-Toluenesulfonyl chloride (500 g, 2.6 moles)

-

Zinc dust (400 g, 5.5-6.1 atoms)

-

Water (3 L)

-

12 N Sodium hydroxide (B78521) solution (250 cc)

-

Sodium carbonate (powdered)

-

Steam source

Procedure:

-

Preparation: Grind 500 g of technical p-toluenesulfonyl chloride in a mortar to break up any lumps.

-

Initial Reaction: In a 12-L crock equipped with a large brass stirrer and a steam inlet tube, heat 3 L of water to 70°C by passing in dry steam.

-

Turn off the steam and add 400 g of zinc dust to the hot water.

-

Addition of Sulfonyl Chloride: Add the powdered p-toluenesulfonyl chloride in small portions over approximately 10 minutes with continuous stirring. The temperature of the reaction mixture will rise to about 80°C.

-

Continue stirring for 10 minutes after the final addition of the sulfonyl chloride.

-

Heating and Basification: Reintroduce steam to the mixture until the temperature reaches 90°C. Avoid heating to higher temperatures to prevent bumping.

-

Turn off the steam and add 250 cc of 12 N sodium hydroxide solution.

-

Add powdered sodium carbonate in 50-g portions until the mixture is strongly alkaline. Significant frothing will occur.

-

Filtration and Extraction: Remove the stirrer and filter the hot mixture by suction through a large funnel. The filtrate volume will be approximately 4.5 L.

-

Transfer the filter cake (containing unreacted zinc dust and zinc compounds) to a 3-L battery jar, add 750 cc of water, and stir while heating with steam until frothing becomes too vigorous.

-

Continue stirring for 10 minutes after turning off the steam, then filter the mixture and combine the filtrate with the main solution in a large evaporating dish.

-

Crystallization and Isolation: Evaporate the combined filtrates over a large burner to a volume of about 1 L, or until a crust begins to form at the edges.

-

Cool the solution to induce crystallization. Large, transparent, flat crystals of sodium p-toluenesulfinate will form.

-

Filter the thoroughly cooled mixture by suction and air-dry the crystals until efflorescence just begins.

Yield: 350-380 g (75-82% of the theoretical amount).

II. Quantitative Data on Sulfinic Acid Properties

A deeper understanding of sulfinic acid chemistry requires quantitative data on their fundamental properties, such as acidity and reactivity. The following tables summarize key data from various sources, providing a comparative overview for researchers.

Table 1: Acidity of Selected Sulfinic Acids

| Sulfinic Acid | pKa in Water | Reference |

| Methanesulfinic acid | 2.28 | [1] |

| Benzenesulfinic acid | 1.29 | [1] |

| p-Toluenesulfinic acid | 1.24 | [1] |

| p-Chlorobenzenesulfinic acid | 1.08 | [1] |

| p-Nitrobenzenesulfinic acid | 0.7 | [1] |

Table 2: Rate Constants for Key Reactions of Sulfinic Acids

| Reaction | Reactants | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

| Oxidation to Sulfinic Acid | HSA-SOH + H₂O₂ | 0.4 ± 0.2 | 37°C, pH 7.4 | [2] |

| Disproportionation | This compound | Varies with acidity | Acetic acid/H₂SO₄/H₂O | [3] |

| Reaction with Thiols | Cys-SOH + Cysteine | >10⁵ | 18°C, pH 7.0 | [4] |

| Oxidation by Peroxynitrite | Cysteine + ONOOH | 4500 | 37°C, pH 7.4 | [4] |

III. Role in Biological Signaling: The Cysteine Dioxygenase Pathway

In biological systems, sulfinic acids play a critical role, particularly in the metabolism of the amino acid cysteine. The enzyme cysteine dioxygenase (CDO) catalyzes the oxidation of L-cysteine to L-cysteine sulfinic acid. This reaction is a key regulatory point in cysteine catabolism and is involved in redox signaling pathways.[5][6] The formation of cysteine sulfinic acid can lead to the production of important downstream metabolites such as taurine (B1682933) and sulfate.[5]

Figure 1: The Cysteine Dioxygenase (CDO) signaling pathway.

Conclusion

The journey of sulfinic acid chemistry from its discovery in the mid-19th century to its current status as a field of active research in both synthetic and biological chemistry is a testament to the enduring importance of fundamental chemical exploration. Early chemists laid the groundwork by developing the first synthetic methods, often grappling with the inherent instability of these compounds. Subsequent generations of scientists have built upon this foundation, providing a robust quantitative understanding of their properties and reactivity. Today, the ability to harness the unique chemistry of sulfinic acids continues to drive innovation in areas ranging from the development of novel pharmaceuticals to the elucidation of complex biological signaling networks. This guide provides a core historical and technical overview, intended to serve as a valuable resource for researchers and professionals in the chemical and life sciences.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Sulfinic acid synthesis by sulfinylation [organic-chemistry.org]

- 4. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]

- 6. Cysteine dioxygenase: structure and mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Preparation and Handling of p-Toluenesulfinic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-toluenesulfinic acid sodium salt (sodium p-toluenesulfinate), a versatile organosulfur compound. It details its physicochemical properties, various preparation methods with experimental protocols, and essential handling and safety procedures.

Physicochemical Properties

This compound sodium salt is a white, water-soluble solid.[1] It is commonly used as an intermediate in the synthesis of pharmaceuticals and dyes.[2] The key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₇NaO₂S |

| Molecular Weight | 178.19 g/mol [3] |

| Appearance | White powder[3][4] |

| Melting Point | >300 °C |

| Solubility | Soluble in water (partially) and ethanol.[4] Slightly soluble in ether.[4] |

| CAS Number | 824-79-3[3] |

Preparation Methods

Several methods are available for the synthesis of this compound sodium salt. The most common approach involves the reduction of p-toluenesulfonyl chloride. Other methods include the reaction of a Grignard reagent with sulfur dioxide. A comparison of the key preparation methods is presented below.

| Starting Material | Reagents | Reducing Agent | Key Conditions | Reported Yield |

| p-Toluenesulfonyl chloride | Water, Sodium Hydroxide (B78521), Sodium Carbonate | Zinc dust | 70-90°C | 64% |

| p-Toluenesulfonyl chloride | Water, Sodium Bicarbonate | Sodium sulfite (B76179) | 70-80°C | High |

| p-Toluenesulfonyl chloride | Water, Sodium Carbonate | Hydrazine hydrate | 60-80°C | 97.8%[5] |

| p-Tolylmagnesium bromide | Sulfur dioxide | - | N/A | Widely used |

Experimental Protocols

2.1.1. Reduction of p-Toluenesulfonyl Chloride with Zinc Dust

This protocol is adapted from Organic Syntheses.[6]

Materials:

-

p-Toluenesulfonyl chloride (500 g, 2.6 moles)

-

Zinc dust (400 g, 5.5-6.1 atoms)

-

12 N Sodium hydroxide solution (250 mL)

-

Sodium carbonate

-

Water (3 L)

Procedure:

-

Grind the p-toluenesulfonyl chloride to break up any lumps.

-

In a 12-L crock equipped with a stirrer, heat 3 L of water to 70°C using direct steam.

-

Turn off the steam and add the zinc dust to the hot water.

-

Add the p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature will rise to about 80°C.

-

Continue stirring for 10 minutes after the final addition.

-

Reintroduce steam to heat the mixture to 90°C.

-

Turn off the steam and add 250 mL of 12 N sodium hydroxide solution.

-

Add finely powdered sodium carbonate in 50-g portions until the zinc oxide and zinc hydroxide precipitate, and the solution is slightly alkaline to litmus (B1172312) paper.

-

Filter the hot solution through a large suction filter.

-

Evaporate the filtrate to about 1 L.

-

Allow the solution to cool and crystallize.

-

Collect the crystals and dry them. The product is p-CH₃C₆H₄SO₂Na·2H₂O with a yield of approximately 360 g (64%).[6]

2.1.2. Reduction of p-Toluenesulfonyl Chloride with Sodium Sulfite

This is a widely used method for preparing sodium sulfinates.[7]

Materials:

-

p-Toluenesulfonyl chloride

-

Anhydrous sodium sulfite

-

Sodium bicarbonate

-

Water

Procedure:

-

In a beaker with a mechanical stirrer, prepare a mixture of anhydrous sodium sulfite (600 g, 4.76 moles), sodium bicarbonate (420 g, 5.0 moles), and 2.4 L of water.[8]

-

Heat the mixture to 70-80°C.[8]

-

Add p-toluenesulfonyl chloride (484 g, 2.54 moles) in small portions over 3 hours while maintaining the temperature and stirring.[8]

-

After the addition is complete, continue heating and stirring at 70-80°C for an additional hour.[8]

-

Allow the mixture to stand for 4 to 10 hours.[8]

-

Collect the precipitated sodium p-toluenesulfinate by filtration.[8]

2.1.3. Synthesis from p-Tolylmagnesium Bromide and Sulfur Dioxide

The reaction of Grignard reagents with sulfur dioxide is a common method for preparing sulfinic acids and their salts.[9]

General Procedure:

-

Prepare the Grignard reagent, p-tolylmagnesium bromide, from p-bromotoluene and magnesium turnings in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran) under anhydrous conditions.

-

Pass dry sulfur dioxide gas through the Grignard solution. This reaction is typically exothermic and may require cooling to control the temperature.

-

The initial product is a magnesium sulfinate.[10]

-

Hydrolyze the reaction mixture with an aqueous solution (e.g., water or a dilute acid) to yield the free this compound.

-

Neutralize the this compound with a sodium base, such as sodium hydroxide or sodium carbonate, to obtain the sodium salt.

-

Isolate the sodium p-toluenesulfinate by crystallization.

Visualizations

Caption: Synthetic pathways to this compound sodium salt.

Caption: General experimental workflow for preparation and purification.

Handling and Safety

Proper handling and safety precautions are crucial when working with this compound sodium salt and the reagents used in its synthesis.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.[11][12]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[11][12][13]

-

Respiratory Protection: Use in a well-ventilated area.[14] A NIOSH/MSHA-approved respirator may be necessary for large quantities or in case of insufficient ventilation.[11]

4.2. Storage

-

Store in a cool, dry place in a tightly sealed container.[11]

-

The compound is sensitive to moisture.[4]

-

Avoid contact with oxidizing agents.[13]

4.3. Spills and Leaks

-

Minor Spills: Clean up spills immediately.[13] Sweep up the solid material and place it into a suitable container for disposal.[11] Avoid generating dust.

-

Major Spills: Evacuate the area and ensure adequate ventilation.[13] Wear appropriate PPE.

4.4. Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[13]

4.5. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12][15] Seek medical attention if irritation persists.[12]

-

Skin Contact: Wash off immediately with soap and plenty of water.[12][15] Remove contaminated clothing.[11] Seek medical attention if irritation occurs.[13]

-

Inhalation: Move the person to fresh air.[12][13] If breathing is difficult, give oxygen. Seek medical attention if discomfort continues.[13]

-

Ingestion: Rinse mouth with water.[12] Do not induce vomiting. Seek medical attention.

Purification

The primary method for purifying this compound sodium salt is recrystallization. It can be recrystallized from water to a constant UV spectrum and then dried under a vacuum.[2] Another method involves extraction with hot benzene (B151609) followed by dissolution in an ethanol/water mixture and treatment with decolorizing charcoal.[2] Cooling the filtered solution yields crystals of the dihydrate.[2]

References

- 1. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 2. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]

- 3. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Sodium p-toluenesulfinate synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 12. fishersci.at [fishersci.at]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. lobachemie.com [lobachemie.com]

- 15. fishersci.com [fishersci.com]

Solubility of p-Toluenesulfinic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of p-Toluenesulfinic Acid in Scientific Research

This compound (p-TsOH), a derivative of toluene (B28343), is a versatile organosulfur compound with significant applications in organic synthesis and the pharmaceutical industry. Its utility as a precursor for the synthesis of sulfones, sulfonamides, and other sulfur-containing compounds makes it a valuable building block in the development of new chemical entities. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. The solubility of a compound dictates solvent selection for a reaction, influences reaction rates, and is a critical parameter in designing efficient and scalable synthetic routes.

Physicochemical Properties and Solubility Profile

The solubility of this compound is governed by its molecular structure, which features both a polar sulfinic acid group (-SO₂H) and a nonpolar aromatic toluene ring. This amphiphilic nature results in a varied solubility profile across different organic solvents.

Qualitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, established qualitative descriptions provide valuable guidance for solvent selection.

| Solvent Class | General Solubility | Representative Solvents |

| Alcohols | Freely Soluble | Methanol, Ethanol |

| Ethers | Freely Soluble | Diethyl ether |

| Water | Sparingly Soluble | |

| Aromatic Hydrocarbons | Sparingly Soluble (in hot) | Benzene, Toluene |

This qualitative data is based on general statements found in chemical literature.

The high solubility in polar protic solvents like alcohols can be attributed to the ability of the sulfinic acid group to form strong hydrogen bonds. In ethers, dipole-dipole interactions contribute to its solubility. Conversely, the nonpolar nature of the toluene ring limits its solubility in water. In nonpolar aromatic solvents like hot benzene, the solubility is likely driven by van der Waals forces and the interaction of the aromatic rings.

Experimental Protocol for Solubility Determination: The Gravimetric Method

For researchers requiring precise quantitative solubility data, the gravimetric method is a reliable and straightforward technique. This protocol outlines the steps to determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Oven

-

Glass vials with screw caps

-

Weighing dishes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This may take several hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent premature crystallization.

-

Immediately filter the solution using a syringe filter into a pre-weighed, dry weighing dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the weighing dish containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven should be well-ventilated.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, transfer the weighing dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried this compound residue on an analytical balance.

-

The solubility can then be calculated, typically expressed as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

-

Visualization of Key Concepts

Logical Relationship of Structure to Solubility

Caption: Structure-solubility relationship of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

A Technical Guide to the Spectroscopic Characterization of p-Toluenesulfinic Acid

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for p-toluenesulfinic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its derivatives.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.51 | d | Ar-H (ortho to SO₂H) |

| 7.14 | d | Ar-H (meta to SO₂H) |

| 2.27 | s | CH₃ |

Note: Data corresponds to p-toluenesulfonic acid, which is structurally similar and provides a reference for expected shifts. The sulfinic acid proton is often not observed or is very broad.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 144.68 | Ar-C (ipso to SO₂H) |

| 139.04 | Ar-C (ipso to CH₃) |

| 128.83 | Ar-C (meta to SO₂H) |

| 125.95 | Ar-C (ortho to SO₂H) |

| 21.25 | CH₃ |

Note: Data corresponds to p-toluenesulfonic acid, providing a reference for expected shifts of the carbon atoms in the aromatic ring and the methyl group.[1]

Table 3: Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Methyl C-H stretch |

| ~1125 | Strong | S=O stretch |

| ~1080 | Strong | S-O stretch |

| ~815 | Strong | p-disubstituted benzene (B151609) C-H bend |

Note: Data is for the sodium salt of this compound. The free acid may show a broad O-H stretch around 2500-3300 cm⁻¹.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a small vial.[2]

-

To ensure homogeneity, the solution can be gently heated or vortexed.[2]

-

Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[3]

-

-

Data Acquisition :

-

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically performed.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The following describes a common method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene (B1212753) chloride or acetone.[4]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

-

-

Data Acquisition :

-

First, a background spectrum of the clean, empty sample compartment is recorded.

-

The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer.

-

The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

-

Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹.

-

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final data analysis is a critical aspect of spectroscopic characterization.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Dawn of a New Sulfur Chemistry: The Discovery and Early Applications of Arylsulfinic Acids

A pivotal class of organosulfur compounds, arylsulfinic acids, emerged from the burgeoning field of 19th-century organic chemistry. While a singular "discovery" event is not clearly documented, their existence was unraveled through the study of their derivatives and related sulfonic acids. The first synthesis of a key precursor, benzenesulfonic acid, by Eilhard Mitscherlich in 1834, laid the groundwork for the eventual isolation and characterization of arylsulfinic acids. These compounds, with their unique reactivity, soon found niche but important applications, primarily as versatile intermediates in the synthesis of other organic molecules.

The earliest preparations of arylsulfinic acids were centered around the reduction of their corresponding arylsulfonyl chlorides. A notable early investigation into the reduction of zinc benzene (B151609) sulfinate was conducted by Winters in 1904. A detailed and widely referenced method for the synthesis of thiophenol, which proceeds through a benzenesulfinic acid intermediate, was published in Organic Syntheses in 1921. This procedure involved the reduction of benzenesulfonyl chloride using zinc dust and sulfuric acid, highlighting the role of arylsulfinic acids as key transient species in organic transformations.

Early Synthetic Methodologies: A Foundation for Modern Chemistry

The foundational methods for preparing arylsulfinic acids, though refined over the decades, established the core chemical principles still in use today. The most common early approach was the controlled reduction of arylsulfonyl chlorides.

Generalized Experimental Workflow for the Synthesis of Arylsulfinic Acids

Key Experimental Protocol: Reduction of Benzenesulfonyl Chloride with Zinc Dust

One of the earliest and most well-documented methods for generating benzenesulfinic acid as an intermediate is the zinc dust reduction of benzenesulfonyl chloride. The following protocol is based on early 20th-century procedures:

Materials:

-

Benzenesulfonyl chloride

-

Zinc dust

-

Concentrated Sulfuric Acid

-

Ice

-

Ether (for extraction)

Procedure:

-

A flask is charged with crushed ice and concentrated sulfuric acid is slowly added to create a cold, dilute acid solution.

-

Benzenesulfonyl chloride is then added to the cold acid solution with vigorous stirring.

-

Zinc dust is gradually added to the mixture, maintaining a low temperature with an ice bath. The reaction is exothermic and requires careful temperature control to prevent over-reduction to the corresponding thiol.

-

After the addition of zinc dust is complete, the reaction mixture is stirred for several hours, allowing the reduction to proceed.

-

The resulting mixture, containing the zinc salt of benzenesulfinic acid, is then filtered to remove unreacted zinc.

-

The filtrate is carefully acidified to precipitate the benzenesulfinic acid.

-

The crude benzenesulfinic acid can be isolated by filtration and further purified by recrystallization or extraction with a suitable organic solvent like ether.

Early Applications: Versatile Intermediates in Synthesis

The initial applications of arylsulfinic acids were not as direct end-products but rather as valuable intermediates in the synthesis of a variety of other organic compounds. Their ability to be easily converted into sulfones, sulfonamides, and other sulfur-containing molecules made them indispensable tools for early organic chemists.

Logical Relationship of Early Applications

While specific quantitative data from the 19th and early 20th centuries is scarce and often lacks the precision of modern analysis, the yields for the reduction of arylsulfonyl chlorides to their corresponding sulfinic acids were generally reported as being moderate to good, depending on the reaction conditions and the specific substrate.

| Reaction Type | Product | Typical Reagents (Early 20th Century) | Reported Yields (Qualitative) |

| Reduction | Arylsulfinic Acid | Zinc Dust / H₂SO₄ | Moderate to Good |

| Reduction | Thiophenol (via Arylsulfinic Acid) | Zinc Dust / H₂SO₄ (harsher conditions) | Good |

It is important to note that in the early literature, arylsulfinic acids were often generated and used in situ without isolation, making precise yield calculations for the sulfinic acid itself uncommon.

The discovery and initial exploration of arylsulfinic acids marked a significant step in the development of organosulfur chemistry. While their early applications were primarily as synthetic intermediates, the foundational understanding of their preparation and reactivity paved the way for their eventual use in a broader range of fields, including materials science and medicinal chemistry. The pioneering work of 19th and early 20th-century chemists in this area provided the essential building blocks for the advanced applications of these versatile compounds that we see today.

Methodological & Application

Application Notes and Protocols for the Synthesis of Aryl Sulfones Using p-Toluenesulfinic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three distinct and effective methods for the synthesis of aryl sulfones utilizing p-toluenesulfinic acid or its derivatives. The selected methods include a copper-catalyzed cross-coupling reaction, a transition-metal-free hydrosulfonylation, and a nickel-catalyzed/photoredox dual-catalyzed coupling. These protocols offer a range of options depending on the desired substrate scope, reaction conditions, and available equipment.

Method 1: Copper-Catalyzed Cross-Coupling of Aryl Boronic Acids and p-Toluenesulfonyl Hydrazide

This method describes a mild and efficient synthesis of unsymmetrical diaryl sulfones. The reaction is promoted by cupric acetate (B1210297) and proceeds at room temperature without the need for a specific ligand or base.[1] This approach is characterized by its operational simplicity and the use of readily available starting materials.

Data Presentation

Table 1: Substrate Scope for the Copper-Catalyzed Synthesis of Diaryl Sulfones.[1]

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Tolyl phenyl sulfone | 85 |

| 2 | 4-Methylphenylboronic acid | Di-p-tolyl sulfone | 88 |

| 3 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl 4-tolyl sulfone | 92 |

| 4 | 4-Fluorophenylboronic acid | 4-Fluorophenyl 4-tolyl sulfone | 78 |

| 5 | 4-Chlorophenylboronic acid | 4-Chlorophenyl 4-tolyl sulfone | 75 |

| 6 | 4-Bromophenylboronic acid | 4-Bromophenyl 4-tolyl sulfone | 72 |

| 7 | 3-Nitrophenylboronic acid | 3-Nitrophenyl 4-tolyl sulfone | 65 |

| 8 | 2-Methylphenylboronic acid | 2-Methylphenyl 4-tolyl sulfone | 70 |

| 9 | Naphthalene-2-boronic acid | 2-Naphthyl 4-tolyl sulfone | 82 |

Experimental Protocol

General Procedure for the Synthesis of Unsymmetrical Diaryl Sulfones: [1]

-

To a 25 mL round-bottom flask, add the arylboronic acid (0.5 mmol), p-toluenesulfonyl hydrazide (0.5 mmol), and Cu(OAc)₂·H₂O (0.75 mmol, 1.5 equiv.).

-

Add ethanol (B145695) (5 mL) to the flask.

-

Stir the reaction mixture at room temperature under an air atmosphere for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired diaryl sulfone.

Workflow Diagram

Caption: Workflow for the copper-catalyzed synthesis of diaryl sulfones.

Method 2: Transition-Metal-Free Hydrosulfonylation of 1,3-Dienes with this compound

This protocol outlines an environmentally friendly and atom-economical approach for the synthesis of allylic sulfones. The reaction between electron-rich aryl-1,3-dienes and this compound proceeds at room temperature without the need for any catalyst or additive.[2][3]

Data Presentation

Table 2: Substrate Scope for the Transition-Metal-Free Synthesis of Allylic Sulfones.[2][3]

| Entry | Aryl-1,3-diene | This compound Derivative | Product | Yield (%) |

| 1 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Methylbenzenesulfinic acid | (E)-1-((4-Methoxyphenyl)allyl)-4-methylbenzenesulfone | 94 |

| 2 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | Benzenesulfinic acid | (E)-1-((4-Methoxyphenyl)allyl)benzenesulfone | 90 |

| 3 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Chlorobenzenesulfinic acid | (E)-1-((4-Methoxyphenyl)allyl)-4-chlorobenzenesulfone | 76 |

| 4 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Bromobenzenesulfinic acid | (E)-1-((4-Methoxyphenyl)allyl)-4-bromobenzenesulfone | 94 |

| 5 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Cyanobenzenesulfinic acid | (E)-4-(((4-Methoxyphenyl)allyl)sulfonyl)benzonitrile | 62 |

| 6 | 1-(Buta-1,3-dien-1-yl)-4-methylbenzene | 4-Methylbenzenesulfinic acid | (E)-1-((4-Methylphenyl)allyl)-4-methylbenzenesulfone | 54 |

| 7 | 1-(Buta-1,3-dien-1-yl)naphthalene | 4-Methylbenzenesulfinic acid | (E)-1-((Naphthalen-1-yl)allyl)-4-methylbenzenesulfone | 67 |

Experimental Protocol

General Procedure for the Synthesis of Allylic Sulfones: [2]

-

In a 25 mL round-bottom flask, combine the 1,3-diene (0.20 mmol, 2 equiv.) and the sulfinic acid (0.10 mmol, 1 equiv.).

-

Add dichloromethane (B109758) (DCM, 3.0 mL) to the flask.

-

Stir the mixture at room temperature (25 °C) for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic phase and wash it sequentially with water and a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent (typically in a ratio ranging from 10:1 to 4:1).

Reaction Mechanism Diagram

Caption: Proposed mechanism for the transition-metal-free hydrosulfonylation.

Method 3: Nickel-Catalyzed/Photoredox Dual-Catalyzed Coupling of Aryl Bromides with Sodium p-Toluenesulfinate

This advanced method utilizes a dual catalytic system, combining a nickel catalyst with a photoredox catalyst, to achieve the sulfonylation of aryl bromides under visible light irradiation at room temperature.[4] This protocol is suitable for a broad range of aryl and heteroaryl bromides.

Data Presentation

Table 3: Substrate Scope for the Nickel/Photoredox Dual-Catalyzed Synthesis of Aryl Sulfones.[4]

| Entry | Aryl Bromide | Sodium Sulfinate | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Sodium p-toluenesulfinate | 4-Cyano-4'-methyl-diphenyl sulfone | 85 |

| 2 | 4-Bromoacetophenone | Sodium p-toluenesulfinate | 4-Acetyl-4'-methyl-diphenyl sulfone | 80 |

| 3 | Methyl 4-bromobenzoate | Sodium p-toluenesulfinate | Methyl 4-(p-tolylsulfonyl)benzoate | 40 |

| 4 | 4-Bromonitrobenzene | Sodium p-toluenesulfinate | 4-Nitro-4'-methyl-diphenyl sulfone | 73 |

| 5 | 1-Bromo-4-fluorobenzene | Sodium p-toluenesulfinate | 4-Fluoro-4'-methyl-diphenyl sulfone | 65 |

| 6 | 2-Bromopyridine | Sodium p-toluenesulfinate | 2-(p-Tolylsulfonyl)pyridine | 58 |

| 7 | 3-Bromothiophene | Sodium p-toluenesulfinate | 3-(p-Tolylsulfonyl)thiophene | 56 |

Experimental Protocol

General Procedure for the Nickel/Photoredox Dual-Catalyzed Synthesis of Aryl Sulfones: [4]

-

In an oven-dried Schlenk tube, combine the aryl bromide (0.1 mmol, 1.0 equiv.), sodium p-toluenesulfinate (0.2 mmol, 2.0 equiv.), Ir(ppy)₃ (photocatalyst, 0.001 mmol, 1 mol%), NiCl₂·glyme (0.01 mmol, 10 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.01 mmol, 10 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add degassed N,N-dimethylformamide (DMF, 1 mL) via syringe.

-

Stir the reaction mixture at room temperature and irradiate with a 26 W blue LED lamp for 24 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure aryl sulfone.

Catalytic Cycle Diagram

Caption: Proposed mechanism for the dual catalytic synthesis of aryl sulfones.

References

- 1. Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visible-Light-Induced Nickel-Catalyzed Cross-Coupling of Aryl Bromides with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

Application Notes and Protocols: p-Toluenesulfonic Acid as a Catalyst in Esterification Reactions

A Note on p-Toluenesulfinic Acid vs. p-Toluenesulfonic Acid:

Initial searches for the use of this compound as a catalyst in esterification reactions did not yield significant results outlining established protocols or its widespread application for this purpose. It is important to distinguish between this compound and p-toluenesulfonic acid (PTSA), as they are distinct chemical compounds with different properties. p-Toluenesulfonic acid is a strong organic acid that is widely used as an efficient and versatile catalyst in a variety of organic transformations, including esterification. In contrast, this compound is a weaker acid, and its role as a catalyst for esterification is not well-documented in the scientific literature. Therefore, these application notes and protocols will focus on the well-established use of p-toluenesulfonic acid (PTSA) as a catalyst in esterification reactions.

Introduction to p-Toluenesulfonic Acid (PTSA) in Esterification

p-Toluenesulfonic acid (most commonly available as the monohydrate, PTSA·H₂O) is a strong organic acid that is solid and non-oxidizing, making it a convenient and safe alternative to strong mineral acids like sulfuric acid.[1][2] In organic synthesis, PTSA is a highly effective catalyst for Fischer-Speier esterification, a reaction that involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[3][4] Its high catalytic activity, ease of handling, and relatively low cost make it a preferred choice in both academic and industrial settings.[1]

The primary role of PTSA in esterification is to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, thereby accelerating the reaction rate.[2][5]

Mechanism of PTSA-Catalyzed Esterification (Fischer-Speier Esterification)

The mechanism of Fischer-Speier esterification is a reversible, multi-step process. The overall equilibrium is driven towards the formation of the ester by either using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[3][6]

The key steps in the mechanism are:

-

Protonation of the carbonyl oxygen: The acidic proton from PTSA protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl group.[4][7]

-

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.[4]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[8]

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[8]

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4]

Caption: Mechanism of PTSA-catalyzed Fischer esterification.

Quantitative Data Summary

The efficiency of PTSA-catalyzed esterification depends on several factors, including the nature of the carboxylic acid and alcohol, the reaction temperature, the catalyst loading, and the method used for water removal. The following tables summarize quantitative data from various reported procedures.

Table 1: PTSA-Catalyzed Synthesis of Various Esters

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Methanol | cat. H₂SO₄ (comparative) | Methanol | 65 | - | 90 | [9] |

| Hydroxy Acid I | Ethanol | cat. H₂SO₄ (comparative) | Ethanol | Reflux | 2 | 95 | [9] |

| N-Boc-(S)-proline | Methanol | cat. BF₃ (comparative) | Methanol | Reflux | 1 | - | [9] |

| 4-Phenylbutyric Acid | 1-Octanol | 5 | Isooctane | 80 | 72 | 99 | [10] |

| Acetic Acid | Ethylene (B1197577) Glycol Butyl Ether | 3% (w/w) | Cyclohexane (B81311) | 80-95 | 1 | 98.81 | [11] |

| Hexanoic Acid | Pentaerythritol | - | Toluene (B28343) | 160 | 5 | 87 | [12] |

| Hexanoic Acid | Trimethylolpropane | - | Toluene | 160 | 5 | 89 | [12] |

Table 2: Comparison of Different Acid Catalysts for Esterification of Ethylene Glycol Butyl Ether with Acetic Acid

| Catalyst | Yield (%) |

| p-Toluenesulfonic acid | 93.67 |

| Phosphotungstic acid | 92.56 |

| Titanium sulfate (B86663) | 89.89 |

| Silicotungstic acid | 80.17 |

| Phosphomolybdic acid | 75.11 |

| Sulfuric acid | 74.08 |

| Stannous chloride | 48.67 |

| Aminobenzene sulfonic acid | 15.90 |

| Blank (no catalyst) | 5.16 |

| Data adapted from a study on the synthesis of ethylene glycol butyl ether acetate.[11] |

Experimental Protocols

The following are detailed protocols for the PTSA-catalyzed esterification of carboxylic acids.

Protocol 1: General Procedure for the Synthesis of Simple Esters

This protocol is a general method for the esterification of a carboxylic acid with an alcohol using PTSA as the catalyst and toluene as an azeotropic solvent to remove water.

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 - 0.10 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and toluene.

-

Add p-toluenesulfonic acid monohydrate to the flask.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until the reaction is complete as monitored by TLC or GC.[9]

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the PTSA and any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude ester by distillation or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of Ethylene Glycol Butyl Ether Acetate

This protocol describes the synthesis of a specific ester with optimized conditions.[11]

Materials:

-

Acetic acid (7.806 g)

-

Ethylene glycol butyl ether (11.817 g)

-

p-Toluenesulfonic acid (3% of total reactant weight, ~0.59 g)

-

Cyclohexane (as dehydrating agent)

Equipment:

-

Reaction flask equipped for reflux and distillation

-

Heating mantle

-

Stirrer

Procedure:

-

Combine acetic acid, ethylene glycol butyl ether, and cyclohexane in the reaction flask.

-

Add the p-toluenesulfonic acid catalyst.

-

Heat the mixture to reflux at a temperature of 80-95 °C for 60 minutes, continuously removing the water-cyclohexane azeotrope.

-

After the reaction is complete, purify the product by distillation.

Visualized Workflows and Relationships

Caption: A typical experimental workflow for PTSA-catalyzed esterification.

Caption: Logical relationships in driving PTSA-catalyzed esterification.

Safety Considerations

-

p-Toluenesulfonic acid is a strong acid and is corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Many organic solvents used in esterification (e.g., toluene, cyclohexane) are flammable. Perform the reaction in a well-ventilated fume hood and away from ignition sources.

-

The reaction is typically heated to reflux, so care should be taken to avoid thermal burns. Ensure that the glassware is properly assembled and clamped.

References